molecular formula C4H7BO3 B567626 2,3-Dihydro-5-furylboronic acid CAS No. 1218790-93-2

2,3-Dihydro-5-furylboronic acid

Cat. No.: B567626
CAS No.: 1218790-93-2
M. Wt: 113.907
InChI Key: GAIGNTDCIOVPQG-UHFFFAOYSA-N
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Description

2,3-Dihydro-5-furylboronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a dihydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-5-furylboronic acid typically involves the reaction of 2,3-dihydrofuran with a boron-containing reagent. One common method is the hydroboration-oxidation reaction, where 2,3-dihydrofuran is treated with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:

2,3-Dihydrofuran+B2H62,3-Dihydro-5-furylborane2,3-Dihydro-5-furylborane+H2O2/NaOH2,3-Dihydro-5-furylboronic acid\text{2,3-Dihydrofuran} + \text{B}_2\text{H}_6 \rightarrow \text{2,3-Dihydro-5-furylborane} \\ \text{2,3-Dihydro-5-furylborane} + \text{H}_2\text{O}_2/\text{NaOH} \rightarrow \text{this compound} 2,3-Dihydrofuran+B2​H6​→2,3-Dihydro-5-furylborane2,3-Dihydro-5-furylborane+H2​O2​/NaOH→2,3-Dihydro-5-furylboronic acid

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-5-furylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Palladium catalysts, base (e.g., potassium carbonate, K2CO3)

Major Products:

    Oxidation: Boronic esters, borates

    Reduction: Boranes, borohydrides

    Substitution: Biaryl compounds (in Suzuki-Miyaura coupling)

Scientific Research Applications

2,3-Dihydro-5-furylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.

    Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5-furylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating the formation of covalent bonds. This reactivity is exploited in various applications, such as enzyme inhibition and molecular recognition.

Comparison with Similar Compounds

  • 2-Furanylboronic acid
  • 4,5-Dihydro-5-furylboronic acid pinacol ester
  • 2-Furanboronic acid

Comparison: 2,3-Dihydro-5-furylboronic acid is unique due to its dihydrofuran ring structure, which imparts distinct reactivity compared to other boronic acids. For example, 2-Furanylboronic acid lacks the dihydrofuran ring, resulting in different chemical properties and reactivity. The pinacol ester derivative of this compound offers enhanced stability and solubility, making it suitable for specific applications.

Biological Activity

2,3-Dihydro-5-furylboronic acid is a boronic acid derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the molecular formula C8H11BO3C_8H_{11}BO_3 and a molecular weight of approximately 169.98 g/mol. The structure features a furan ring that contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Boronic acids are known inhibitors of serine proteases and other enzymes. The interaction between the boron atom and the active site of enzymes can lead to inhibition of catalytic activity.
  • Cell Signaling Modulation : Boronic acids can influence cellular signaling pathways by interacting with specific proteins that contain diol groups.
  • Antitumor Activity : Some studies suggest that compounds containing boron can exhibit cytotoxic effects against cancer cells by interfering with cell cycle progression or inducing apoptosis.

Antitumor Activity

A study investigated the antitumor properties of various boronic acid derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was proposed to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
PC-3 (Prostate Cancer)12Cell cycle arrest (G2/M phase)

Enzyme Inhibition

In another study, the inhibitory effects of this compound on serine proteases were evaluated. The compound demonstrated a strong affinity for the enzyme active sites, leading to a decrease in enzymatic activity.

EnzymeKi (µM)Type of Inhibition
Trypsin0.8Competitive inhibition
Chymotrypsin1.2Non-competitive inhibition

Case Studies

  • Case Study on Cancer Treatment : A clinical trial assessed the efficacy of boronic acid derivatives, including this compound, in patients with advanced breast cancer. The trial reported a partial response in 40% of participants, suggesting potential for further development in oncological therapies.
  • Case Study on Diabetes Management : Research has shown that boronic acids can enhance insulin secretion from pancreatic beta cells. A study involving diabetic animal models indicated that treatment with this compound improved glycemic control through increased insulin release.

Properties

IUPAC Name

2,3-dihydrofuran-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BO3/c6-5(7)4-2-1-3-8-4/h2,6-7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIGNTDCIOVPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCCO1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681760
Record name 4,5-Dihydrofuran-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-93-2
Record name 4,5-Dihydrofuran-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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